Peimisine
Overview
Description
Mechanism of Action
Target of Action
Peimisine, also known as Ebeiensine, is a muscarinic M receptor antagonist and an angiotensin-converting enzyme (ACE) inhibitor . It has been identified to interact with several targets, including SRC, ADRB2, MMP2, and NOS3 .
Mode of Action
This compound interacts with its targets to exert various effects. For instance, it suppresses the Jak-Stat activation, which is a crucial pathway involved in inflammatory responses . By downregulating the expression of jak1/2, p-jak1/2, stat1/3, and p-stat1/3, this compound can affect macrophage polarization and the Th17/Treg cell balance .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the Jak-Stat signaling pathway, which plays a significant role in immune response and cell growth . Additionally, it’s involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) and Mevalonate (MVA) pathways, which are crucial for the biosynthesis of isopentenyl diphosphate (IPP), a key precursor for steroidal alkaloids .
Pharmacokinetics
This compound exhibits slow distribution and elimination from rat plasma, showing linear dynamics in a dose range of 0.26–6.5 mg/kg . It’s found that the drug levels in male rats were significantly higher than in female counterparts after oral administration . The major elimination route of this compound in male rats is urine excretion .
Result of Action
This compound shows anti-tumor, anti-inflammatory, and antihypertensive activities . It can induce apoptosis and be used in cough and asthma research . In the context of colitis, this compound treatment can reduce the disease activity index, prevent colonic shortening, and alleviate colon tissue damage .
Biochemical Analysis
Biochemical Properties
Peimisine interacts with various enzymes and proteins. It acts as an antagonist for muscarinic M receptors and an inhibitor for angiotensin converting enzyme (ACE) . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the disease activity index, prevent colonic shortening, and alleviate colon tissue damage . This compound treatment also decreases the levels of MCP-1, IL-1β, IL-6, IFN-γ, TNF-α and affects macrophage polarization and Th17/Treg cell balance .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the Jak–Stat signaling pathway, which plays a crucial role in immune response and cell growth . This compound also suppresses macrophage M1 polarization, maintains the Th17/Treg cell balance, and reduces sustained inflammatory cytokines-related inflammatory injury .
Temporal Effects in Laboratory Settings
This compound was found to be slowly distributed and eliminated from rat plasma, showing linear dynamics in a dose range of 0.26–6.5 mg/kg . There were gender differences in the pharmacokinetic parameters of AUC 0−t, AUC 0−∞ among a single dose of 0.26, 1.3, 6.5 mg/kg .
Transport and Distribution
This compound is slowly distributed and eliminated from rat plasma . Drug blood and tissue levels in male rats were significantly higher than the female counterparts after oral administration . Both the males and the females showed high drug levels in spleen, kidney, lung, liver, and heart .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ebeiensine can be synthesized through various chemical reactions involving the extraction of alkaloids from Fritillaria species. The process typically involves:
Extraction: The bulbs of Fritillaria are dried and powdered. The powder is then subjected to solvent extraction using ethanol or methanol.
Isolation: The extract is concentrated and subjected to chromatographic techniques to isolate Ebeiensine.
Purification: The isolated compound is further purified using recrystallization techniques.
Industrial Production Methods
Industrial production of Ebeiensine involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ebeiensine undergoes several types of chemical reactions, including:
Oxidation: Ebeiensine can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Ebeiensine into its reduced forms.
Substitution: Ebeiensine can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of Ebeiensine, as well as substituted compounds with different functional groups .
Scientific Research Applications
Ebeiensine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroidal alkaloids.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and hypertension.
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in various formulations
Comparison with Similar Compounds
Similar Compounds
Peiminine: Another steroidal alkaloid found in Fritillaria species with similar pharmacological properties.
Verticine: Known for its anti-inflammatory and antitussive effects.
Imperialine: Exhibits antihypertensive and anti-inflammatory activities
Uniqueness of Ebeiensine
Ebeiensine is unique due to its dual action as a muscarinic M receptor antagonist and angiotensin-converting enzyme inhibitor. This dual mechanism contributes to its broad spectrum of pharmacological activities, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYELXPJVGNZIGC-GKFGJCLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930647 | |
Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19773-24-1, 139893-27-9 | |
Record name | Peimisine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019773241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ebeiensine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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